![molecular formula C16H17ClN2O B2899836 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338960-21-7](/img/structure/B2899836.png)
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (referred to as TBOA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1) and 2 (EAAT2), which are responsible for the uptake of glutamate in the brain.
Mecanismo De Acción
TBOA inhibits the uptake of glutamate by 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to excitotoxicity and neuronal damage. TBOA has been shown to be a potent and selective inhibitor of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2, with little effect on other glutamate transporters.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. In animal studies, TBOA has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase seizure susceptibility in animal models of epilepsy. In vitro studies have shown that TBOA can induce apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2, making it an ideal tool for studying the role of glutamate transporters in the brain. TBOA is also relatively easy to synthesize, making it readily available for research. However, TBOA has several limitations. It can induce excitotoxicity and neuronal damage, making it unsuitable for long-term studies. TBOA can also increase seizure susceptibility in animal models of epilepsy, making it unsuitable for studies involving seizure-prone animals.
Direcciones Futuras
There are several future directions for research involving TBOA. One area of research is the development of more selective and potent inhibitors of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2. Another area of research is the study of the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has the potential to be a useful tool in these studies, but further research is needed to fully understand its effects on the brain.
Métodos De Síntesis
The synthesis of TBOA involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with 3,4-dihydro-2H-pyran to form 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile. The final step involves the oxidation of 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile to form TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake is critical for maintaining proper synaptic function. 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2 are the main glutamate transporters in the brain, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-tert-butyl-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,3)15-13(9-18)12(8-14(20)19-15)10-4-6-11(17)7-5-10/h4-7,12H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBWMQRUPMBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.